5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c1-26-16-11-12(9-14-18(24)22-20(29)23-19(14)25)10-15(21)17(16)28-8-7-27-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H2,22,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQOTDINFBARRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)Cl)OCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367436 | |
| Record name | STK004548 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6069-72-3 | |
| Record name | STK004548 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde with a suitable amine to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with thiourea under acidic conditions to form the thioxodihydropyrimidine core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The chloro and methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
5-(2,4-Dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS: 62581-41-3): Substituents: 2,4-dimethoxybenzylidene. Molecular formula: C₁₃H₁₂N₂O₄S. Key differences: Lacks chloro and phenoxyethoxy groups, which may reduce steric hindrance and alter electronic properties .
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Substituents: 3,4-dimethoxybenzylidene, diethyl groups at N1 and N3. Synthesis: Recrystallized from ethanol; characterized via UV-Vis, IR, and NMR . Impact of alkylation: Diethyl groups likely improve solubility but may reduce binding affinity to biological targets.
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione :
- Core structure: Oxadiazole-thione hybrid.
- Synthesis: Prepared via refluxing aromatic aldehydes with thiosemicarbazide .
- Functional differences: Oxadiazole replaces the pyrimidinedione core, altering electron distribution and reactivity.
Physicochemical Properties
A comparison of melting points (m.p.) and yields highlights substituent effects:
Key Observations :
- Electron-withdrawing groups (e.g., chloro) and bulky substituents (e.g., phenoxyethoxy) typically increase melting points due to enhanced intermolecular interactions .
- Alkylation (e.g., diethyl groups) reduces crystallinity, lowering melting points .
Anti-inflammatory Potential:
- 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6-dione : Exhibited significant anti-inflammatory activity in murine models (IC₅₀ = 12 µM) .
Antimicrobial and Analgesic Activities:
- 1-(2-(Benzylthio)pyrimidin-4-ylamino)-5-(substituted benzylidene)-3-phenyl-2-thioxodihydropyrimidine-4,6-diones: Demonstrated moderate antimicrobial activity (MIC = 32–64 µg/mL) and analgesic effects in hot-plate tests .
- Target Compound : Chloro and methoxy groups could enhance antimicrobial potency by disrupting bacterial membranes.
Q & A
Q. What theoretical models explain the compound’s electronic transitions or charge-transfer properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
